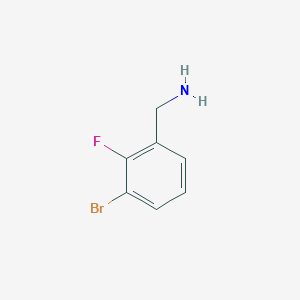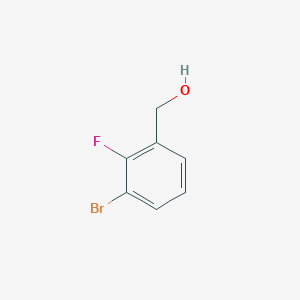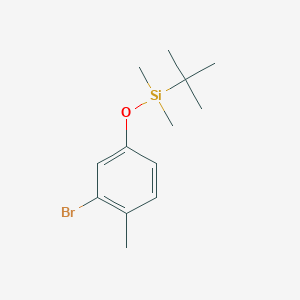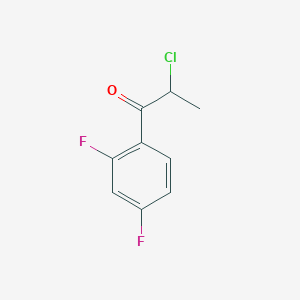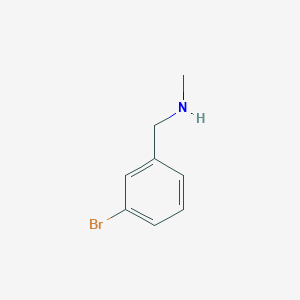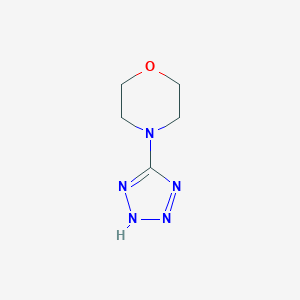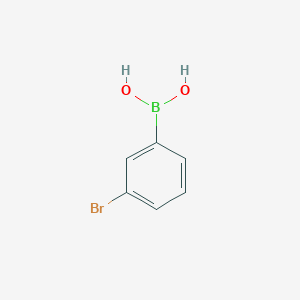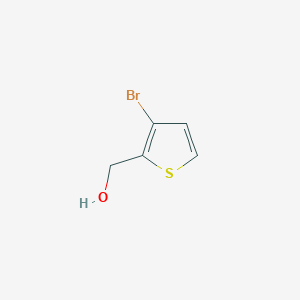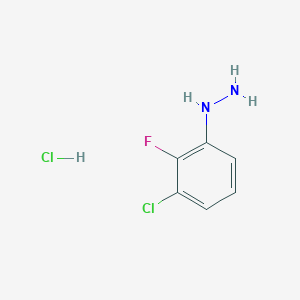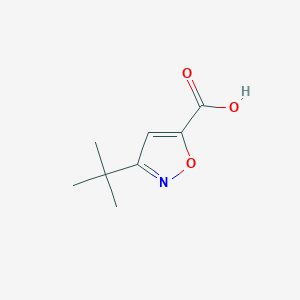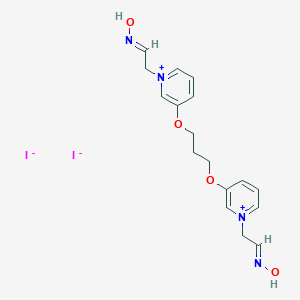
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime), commonly known as TMB-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for the treatment of nerve agent poisoning. TMB-4 is a member of the oxime family, which are compounds that have been shown to effectively reactivate acetylcholinesterase, an enzyme that is inhibited by nerve agents.
Mecanismo De Acción
TMB-4 acts as a reactivator of acetylcholinesterase by binding to the enzyme and removing the inhibiting agent (such as a nerve agent) from the active site. This allows the enzyme to resume its normal function of breaking down acetylcholine, a neurotransmitter that is essential for proper nervous system function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that TMB-4 can effectively reactivate acetylcholinesterase in vitro and in vivo, both in animal models and in human subjects. Additionally, TMB-4 has been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TMB-4 is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that TMB-4 has a relatively short half-life in the bloodstream, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on TMB-4. One area of interest is the development of more effective delivery methods for the compound, such as targeted nanoparticles or liposomes. Additionally, further studies are needed to determine the optimal dosing regimen for TMB-4 and to evaluate its effectiveness in treating nerve agent poisoning in humans. Finally, research on the potential use of TMB-4 as a therapeutic agent for other conditions, such as Alzheimer's disease or Parkinson's disease, could also be explored.
Métodos De Síntesis
TMB-4 is synthesized through a process that involves the reaction of two different compounds, 2-pyridinecarboxaldehyde and 3,4-methylenedioxyphenylhydroxylamine, in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and has a melting point of approximately 220°C.
Aplicaciones Científicas De Investigación
TMB-4 has been extensively studied for its potential use as a therapeutic agent for the treatment of nerve agent poisoning. Nerve agents are highly toxic compounds that can cause significant damage to the nervous system, leading to symptoms such as convulsions, respiratory failure, and ultimately death. TMB-4 has been shown to effectively reactivate acetylcholinesterase, which is essential for the proper functioning of the nervous system, and thus has the potential to counteract the effects of nerve agents.
Propiedades
Número CAS |
135221-03-3 |
|---|---|
Nombre del producto |
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) |
Fórmula molecular |
C17H22I2N4O4 |
Peso molecular |
600.2 g/mol |
Nombre IUPAC |
(NE)-N-[2-[3-[3-[1-[(2E)-2-hydroxyiminoethyl]pyridin-1-ium-3-yl]oxypropoxy]pyridin-1-ium-1-yl]ethylidene]hydroxylamine;diiodide |
InChI |
InChI=1S/C17H20N4O4.2HI/c22-18-6-10-20-8-1-4-16(14-20)24-12-3-13-25-17-5-2-9-21(15-17)11-7-19-23;;/h1-2,4-9,14-15H,3,10-13H2;2*1H/b18-6+,19-7+;; |
Clave InChI |
NLSBKPYEIDTJNH-SKXZHHINSA-N |
SMILES isomérico |
C1=CC(=C[N+](=C1)C/C=N/O)OCCCOC2=C[N+](=CC=C2)C/C=N/O.[I-].[I-] |
SMILES |
C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-] |
SMILES canónico |
C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-] |
Sinónimos |
R 665 R-665 R665 trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)
